molecular formula C7H8N4O B080126 2-Pyridylformaldehyde semicarbazone CAS No. 13370-79-1

2-Pyridylformaldehyde semicarbazone

Cat. No.: B080126
CAS No.: 13370-79-1
M. Wt: 164.16 g/mol
InChI Key: IOVVDRDEXYHYNT-BJMVGYQFSA-N
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Description

2-Pyridylformaldehyde semicarbazone is a chemical compound with the molecular formula C7H8N4O. It is a yellow crystalline solid that is soluble in polar solvents.

Preparation Methods

2-Pyridylformaldehyde semicarbazone can be synthesized via the condensation of pyridine-2-carbaldehyde with semicarbazide hydrochloride under refluxing conditions . The reaction typically involves mixing the aldehyde and semicarbazide in a suitable solvent, such as ethanol, and heating the mixture to facilitate the formation of the semicarbazone derivative. The product is then purified through recrystallization.

Chemical Reactions Analysis

2-Pyridylformaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the semicarbazone group into other functional groups.

    Substitution: The compound can undergo substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Pyridylformaldehyde semicarbazone has several scientific research applications:

    Medicinal Chemistry: It has shown significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

    Antioxidant Activity: It possesses antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Mechanism of Action

The exact mechanism of action of 2-Pyridylformaldehyde semicarbazone is not fully understood. it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, the compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.

Comparison with Similar Compounds

2-Pyridylformaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:

    2-Acetylpyridine semicarbazone: This compound also exhibits antitumor and antimicrobial activities but has different structural features and reactivity.

    2-Acetylpyridine N(4)-phenyl semicarbazone: Similar to this compound, this compound has been studied for its coordination with metal ions and its biological activities.

The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct reactivity and biological activities.

Properties

IUPAC Name

[(E)-pyridin-2-ylmethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVVDRDEXYHYNT-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13370-79-1
Record name 2-Pyridylformaldehyde semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013370791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-pyridylformaldehyde semicarbazone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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